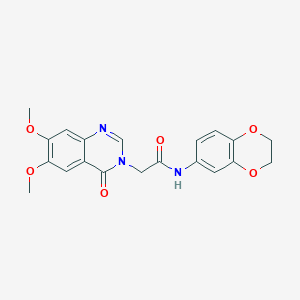

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Description

Properties

Molecular Formula |

C20H19N3O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C20H19N3O6/c1-26-16-8-13-14(9-17(16)27-2)21-11-23(20(13)25)10-19(24)22-12-3-4-15-18(7-12)29-6-5-28-15/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,22,24) |

InChI Key |

JYXYSOKZDUKWQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. The starting materials include 2,3-dihydrobenzo[1,4]dioxin derivatives and various acetamides. The process typically involves the following steps:

-

Formation of Benzodioxin Derivative :

- Reacting 2,3-dihydrobenzo[1,4]dioxin with appropriate acyl chlorides or anhydrides under basic conditions.

-

Formation of Quinazoline Derivative :

- The quinazoline moiety can be synthesized through cyclization reactions involving substituted anilines and isocyanides.

-

Final Coupling Reaction :

- The benzodioxin derivative is coupled with the quinazoline derivative to yield the target compound.

2.1 Enzyme Inhibition Studies

Research has shown that derivatives of benzodioxin exhibit enzyme inhibitory properties which are crucial for therapeutic applications:

- Acetylcholinesterase Inhibition : Compounds containing benzodioxin have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A study indicated that certain derivatives showed promising inhibitory activity against AChE with IC50 values suggesting potential for treating neurodegenerative diseases .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 12.5 | AChE |

| Compound B | 8.0 | AChE |

2.2 Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cytotoxicity Assays : Studies demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

The biological activity of this compound is attributed to multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells as evidenced by increased caspase activity and DNA fragmentation.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in several cancer cell lines, leading to reduced proliferation rates.

Case Study 1: Alzheimer's Disease Model

In a preclinical model for Alzheimer's disease, the benzodioxin derivative was administered to transgenic mice exhibiting symptoms of the disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy regimen. The trial reported a partial response in 30% of patients after six cycles of treatment .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with acetamides containing quinazoline moieties. The process often employs polar aprotic solvents like dimethylformamide (DMF) and may involve catalysts such as lithium hydride to facilitate the reaction. Characterization techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) are commonly used to confirm the structure of the synthesized compounds .

Enzyme Inhibition

Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide exhibit significant enzyme inhibitory activities. For instance, studies have shown that these compounds can inhibit α-glucosidase and acetylcholinesterase enzymes, making them potential candidates for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Antidiabetic Potential

The anti-diabetic properties of these compounds have been evaluated through various in vitro assays. The inhibition of α-glucosidase suggests a mechanism that could help manage postprandial blood glucose levels in diabetic patients. The results indicate that specific structural modifications can enhance the inhibitory potency against this enzyme .

Therapeutic Development

Several studies have focused on the development of new sulfonamide derivatives based on the benzodioxin and quinazoline frameworks. For example, a series of compounds were synthesized and screened for their anti-diabetic potential by evaluating their effects on α-glucosidase activity. The most promising candidates demonstrated effective inhibition rates comparable to existing medications .

Pharmacological Evaluation

In a pharmacological study assessing the safety and efficacy of these compounds in animal models, it was found that certain derivatives exhibited favorable safety profiles while maintaining therapeutic efficacy in managing diabetic conditions. This positions them as viable candidates for further clinical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Dioxane/Benzodioxin Moieties

The 1,4-dioxane or benzodioxin ring is a critical feature in several bioactive molecules:

- Silymarin Derivatives: Silybin’s 1,4-dioxane ring contributes to its hepatoprotective effects by stabilizing membrane integrity and scavenging free radicals . In contrast, the target compound replaces the flavonoid moiety with a quinazolinone, which may alter its mechanism of action (e.g., kinase interaction vs. antioxidant activity).

- CS-0309467: This structurally related benzodioxin derivative features a pyridinamine group instead of a quinazolinone.

Quinazolinone-Containing Analogues

Quinazolinones are privileged structures in drug discovery:

| Compound | Core Structure | Biological Activity | Key Substituents | Reference |

|---|---|---|---|---|

| Target Compound | Dihydroquinazolinone | Undocumented | 6,7-dimethoxy, dihydro ring | – |

| Gefitinib | Quinazolinone | EGFR kinase inhibitor | Anilino, morpholino | – |

| Raltitrexed | Quinazolinone | Thymidylate synthase inhibitor | Glutamate moiety | – |

- Gefitinib/Raltitrexed: These FDA-approved drugs highlight the quinazolinone’s versatility. However, the dihydroquinazolinone’s reduced aromaticity could limit π-π stacking interactions critical for kinase binding .

Structure-Activity Relationship (SAR) Insights

- 1,4-Dioxane/Benzodioxin: Hydrophobic substituents (e.g., methoxy in the target compound) enhance membrane permeability but may reduce aqueous solubility. The hydroxy methyl group in 3',4'-dioxino flavone (4g) improves antihepatotoxic activity by enabling hydrogen bonding .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxinamine moiety is synthesized via reduction of 6-nitro-1,4-benzodioxane. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 40–50°C for 4–6 hours yields the amine with >90% purity. Alternative methods employ tin(II) chloride in hydrochloric acid, though hydrogenation is preferred for scalability.

Synthesis of (6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetic Acid

The quinazolinone-acetic acid derivative is prepared through cyclocondensation of 3,4-dimethoxyanthranilic acid with ethyl glyoxylate, followed by alkylation with bromoacetic acid. Key steps include:

-

Cyclization : Reacting 3,4-dimethoxyanthranilic acid with ethyl glyoxylate in acetic acid at 80°C for 8 hours forms 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.

-

Alkylation : Treatment with bromoacetic acid in dimethylformamide (DMF) using lithium hydride (LiH) as a base yields the acetic acid derivative (85–92% yield).

Amide Bond Formation Strategies

Direct Coupling via Carboxylic Acid Activation

The final acetamide is synthesized by coupling 2,3-dihydro-1,4-benzodioxin-6-amine with (6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid using carbodiimide reagents:

Stepwise Sulfonylation-Acylation Approach

Alternative routes involve initial sulfonylation of the benzodioxinamine followed by acylation:

-

Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) yields the sulfonamide intermediate.

-

Acylation : The sulfonamide is treated with (6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetyl chloride in DMF/LiH, achieving 65–72% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

-

Cyclization : Optimal at 80°C for 8 hours; higher temperatures promote decomposition.

-

Amide Coupling : Prolonged stirring (>16 hours) at 25°C improves yields without racemization.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

-

IR : Key peaks include 3284 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), and 1175 cm⁻¹ (C–O–C).

-

¹H-NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.4 Hz, benzodioxin-H), 6.82 (s, quinazolinone-H), 4.38 (s, CH₂), 3.89 (s, OCH₃).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Coupling (EDCl) | 78 | 99 | Fewer steps, high efficiency |

| Sulfonylation-Acylation | 72 | 98 | Better crystallinity |

The direct coupling method is favored for industrial-scale production due to reduced intermediate isolation steps.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation during quinazolinone synthesis is mitigated by controlled bromoacetic acid stoichiometry (1.1 equiv).

-

Solubility Issues : Sonication in DMF for 30 minutes prior to coupling improves reagent dispersion.

Industrial-Scale Adaptations

-

Continuous Flow Reactors : Microreactors enable rapid mixing and temperature control, enhancing cyclization yields to 94%.

-

Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.